molecular formula C19H22N2O2 B4675972 N'-hexanoyl-4-biphenylcarbohydrazide

N'-hexanoyl-4-biphenylcarbohydrazide

Cat. No.: B4675972
M. Wt: 310.4 g/mol
InChI Key: BAERDVABLGACHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-hexanoyl-4-biphenylcarbohydrazide is a synthetic carbohydrazide derivative designed for advanced research and development applications. This compound features a biphenyl core, a structural motif known for contributing to thermal stability and charge-transport properties in organic electronic materials . The molecule is functionalized with a hexanoyl hydrazide group, which can be instrumental in chemical synthesis, serving as a key intermediate for the development of more complex molecular architectures. Potential research applications for this reagent include its use as a building block for organic semiconductors, such as those explored in hole-transporting materials for optoelectronic devices like OLEDs and solar cells . Additionally, carbohydrazide derivatives are of significant interest in supramolecular chemistry and sensor development due to their ability to engage in hydrogen bonding and coordinate with various analytes. Researchers can utilize this compound to explore novel materials with tailored properties. This product is provided with guaranteed high purity and consistency. It is intended for use in controlled laboratory environments by qualified professionals. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N'-hexanoyl-4-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-3-5-10-18(22)20-21-19(23)17-13-11-16(12-14-17)15-8-6-4-7-9-15/h4,6-9,11-14H,2-3,5,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAERDVABLGACHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares N'-hexanoyl-4-biphenylcarbohydrazide with structurally related carbohydrazides and hydrazide derivatives:

Compound Name Molecular Formula Key Functional Groups Substituents Molecular Weight (g/mol) Key Spectral Features (IR/NMR) Reference
This compound* C₁₉H₂₁N₂O₂ Biphenyl, carbohydrazide, hexanoyl Hexanoyl chain, biphenyl ~309.39 ν(C=O) ~1660–1680 cm⁻¹; δ(Ar-H) ~7.2–7.8 ppm Inferred
N'-([1,1'-Biphenyl]-4-ylcarbonyl)-4-methylbenzohydrazide C₂₁H₁₈N₂O₂ Biphenyl, carbohydrazide, methyl Methyl, biphenyl 330.38 ν(C=O) ~1675 cm⁻¹; δ(NH) ~9–10 ppm
N'-Benzylidene-2-(4-methylcoumarin)acetohydrazide C₁₉H₁₆N₂O₃ Coumarin, hydrazide, benzylidene Methyl, benzylidene 320.34 ν(C=N) ~1600 cm⁻¹; ν(NH) ~3200–3400 cm⁻¹
5-(4-Sulfonylphenyl)-1,2,4-triazole-3-thiones C₁₄H₁₀FN₃O₂S Triazole, sulfonyl, thione Sulfonyl, halogens (F, Cl, Br) 327.31 ν(C=S) ~1247–1255 cm⁻¹; ν(SO₂) ~1150 cm⁻¹

Notes:

  • This compound (inferred data) exhibits a hexanoyl chain, which increases lipophilicity (LogP ~3.5–4.0) compared to methyl-substituted analogs (e.g., LogP ~2.8–3.2 for compound in ).
  • Sulfonyl- and halogen-containing derivatives () display distinct electronic effects, enhancing hydrogen-bonding capacity and metabolic stability .

Spectral and Physicochemical Properties

  • IR Spectroscopy: this compound: Expected ν(C=O) at ~1660–1680 cm⁻¹ (similar to ’s hydrazinecarbothioamides) and ν(NH) at ~3150–3319 cm⁻¹ . Sulfonyl-Triazoles: Absence of ν(C=O) confirms cyclization, while ν(SO₂) appears at ~1150 cm⁻¹ .
  • NMR Spectroscopy :

    • Aromatic protons in biphenyl systems resonate at δ 7.2–7.8 ppm (cf. ), while hydrazide NH protons appear as broad singlets at δ 9–10 ppm .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-hexanoyl-4-biphenylcarbohydrazide, and how can intermediates be purified?

  • Methodology : The compound is synthesized via acylation of biphenylcarbohydrazide with hexanoyl chloride under reflux in anhydrous methanol or ethanol. Key steps include maintaining a nitrogen atmosphere to prevent oxidation and using triethylamine as a base to neutralize HCl byproducts. Purification involves recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm hydrazide proton (NH) resonance at δ 9.5–10.5 ppm and hexanoyl chain integration.
  • IR Spectroscopy : Detect C=O stretching (1660–1680 cm⁻¹) and N-H bending (1540–1560 cm⁻¹).
  • X-ray Crystallography : Resolve biphenyl planarity and hexanoyl chain conformation (requires single crystals grown via slow evaporation in DMSO/water) .

Q. How is the preliminary bioactivity of this compound assessed?

  • Methodology :

  • Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
  • Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA, comparing IC₅₀ values to celecoxib .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for acylation efficiency.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) under microwave-assisted synthesis.
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted hydrazide or oxidized derivatives).
  • Isomerism Analysis : Investigate E/Z isomer ratios via NOESY NMR, as geometric isomers may exhibit divergent activities .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to analyze electron density at the hydrazide group.
  • Molecular Docking : Simulate binding to COX-2 (PDB ID: 5KIR) or bacterial dihydrofolate reductase using AutoDock Vina .

Q. What approaches elucidate structure-activity relationships (SAR) for derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the biphenyl ring.
  • QSAR Modeling : Corrogate logP, polar surface area, and IC₅₀ values using partial least squares regression .

Q. How are toxicity and pharmacokinetic properties evaluated in preclinical models?

  • Methodology :

  • Acute Toxicity : Administer 50–200 mg/kg doses in rodent models (OECD 423), monitoring liver/kidney biomarkers (ALT, BUN).
  • Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation via LC-MS/MS .

Q. What experimental designs validate mechanistic hypotheses (e.g., enzyme inhibition)?

  • Methodology :

  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-hexanoyl-4-biphenylcarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-hexanoyl-4-biphenylcarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.